Neoagarohexaitol
Overview
Description
Neoagarohexaitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the empirical formula C36H58O28 and a molecular weight of 938.83 . It’s prepared enzymatically from agar .
Molecular Structure Analysis
The molecular structure of Neoagarohexaitol is quite complex, with a SMILES string representation as follows :OCC@@H[C@@H]1OCC@H[C@H]1O[C@@H]2OC@HC@HC@H[C@@H]4O[C@@H]5OC@HC@HC@H[C@@H]7O[C@@H]8OC@HC@HC@H[C@H]8O)[C@H]5O)[C@H]2O
This structure is based on the stereochemistry of the molecule .
Physical And Chemical Properties Analysis
Neoagarohexaitol is a solid substance with a storage temperature of 2-8°C . It’s important to note that synthetic products like Neoagarohexaitol have potential research and development risks .Scientific Research Applications
Agarase Substrate and Enzymology
Neoagarohexaitol serves as a substrate for 3-agarase II activity. Researchers have investigated β-agarases from Pseudomonas atlantica using Neoagarohexaitol as a model compound . Understanding its enzymatic interactions can shed light on agar degradation pathways and aid in biotechnological applications.
Thermostable Agarase Studies
In studies involving purified agarase, Neoagarohexaitol has been used alongside agar and other neoagarooligosaccharides. These reactions provide insights into the enzymatic hydrolysis of agar at elevated temperatures. The thermostability of Neoagarohexaitol makes it a valuable tool for understanding agar degradation mechanisms .
Mechanism of Action
Target of Action
Neoagarohexaitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It primarily targets neoagarohexaose , a polysaccharide derived from agar, and inhibits its activity in the respiratory, oxidative, and microbiocidal responses .
Mode of Action
Neoagarohexaitol interacts with its target, neoagarohexaose, by inhibiting its activity. This interaction results in changes in the respiratory, oxidative, and microbiocidal responses . .
Biochemical Pathways
The biochemical pathways affected by Neoagarohexaitol are related to the metabolism of neoagarohexaose. Neoagarohexaitol acts as a substrate for β-agarase II activity , an enzyme involved in the degradation of agar. This enzyme activity leads to the production of neoagaro-oligosaccharides .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and stability in biological systems.
Result of Action
The action of Neoagarohexaitol results in the inhibition of neoagarohexaose activity, affecting respiratory, oxidative, and microbiocidal responses . It also leads to the production of neoagaro-oligosaccharides through β-agarase II activity .
Action Environment
The action, efficacy, and stability of Neoagarohexaitol can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDTZRQNBOQDHS-NRTBGCROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745640 | |
Record name | PUBCHEM_71308792 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoagarohexaitol | |
CAS RN |
68289-59-8 | |
Record name | PUBCHEM_71308792 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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